Cas no 1490700-62-3 (1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid)

1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
- Z2092369146
- 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid
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- MDL: MFCD17525738
- インチ: 1S/C14H17FO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17)
- InChIKey: NZDOIQMRLOIYOY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CC1(C(=O)O)CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 359.3±15.0 °C at 760 mmHg
- フラッシュポイント: 171.1±20.4 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213809-5g |
1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 5g |
$1530.0 | 2023-09-16 | |
Enamine | EN300-213809-1.0g |
1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
A2B Chem LLC | AW07442-2.5g |
1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
Aaron | AR01BC4E-2.5g |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 2.5g |
$1447.00 | 2025-02-09 | |
1PlusChem | 1P01BBW2-5g |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 5g |
$1735.00 | 2025-03-19 | |
Aaron | AR01BC4E-250mg |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 250mg |
$322.00 | 2025-02-09 | |
1PlusChem | 1P01BBW2-2.5g |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 2.5g |
$1184.00 | 2025-03-19 | |
A2B Chem LLC | AW07442-10g |
1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 10g |
$2424.00 | 2024-04-20 | |
1PlusChem | 1P01BBW2-50mg |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 50mg |
$148.00 | 2025-03-19 | |
1PlusChem | 1P01BBW2-1g |
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
1490700-62-3 | 95% | 1g |
$622.00 | 2025-03-19 |
1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid (CAS No. 1490700-62-3)
1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1490700-62-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated aromatic carboxylic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a cyclohexane ring substituted with a 3-fluorophenylmethyl group and a carboxylic acid functionality at the 1-position, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The significance of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often enhances metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In the case of 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid, the 3-fluorophenyl moiety is particularly noteworthy. This substitution pattern has been extensively studied for its role in modulating receptor interactions and improving drug efficacy. Recent advancements in computational chemistry and molecular modeling have further elucidated the influence of fluorine on the electronic and steric properties of this scaffold, providing insights into its potential as a pharmacophore.
Recent research has highlighted the therapeutic potential of compounds derived from fluorinated aromatic carboxylic acids in various disease models. For instance, studies have demonstrated that derivatives of this class exhibit promising activity against neurological disorders, including Alzheimer's disease and Parkinson's disease. The ability of the 3-fluorophenyl group to engage in specific hydrogen bonding interactions with biological targets has been implicated in these effects. Additionally, the cyclohexane ring provides a conformationally flexible backbone, allowing for optimal alignment with target proteins and enhancing binding affinity.
The carboxylic acid functionality at the 1-position of 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid offers further opportunities for chemical modification. This group can be readily transformed into esters, amides, or other bioactive derivatives, expanding its utility in synthetic chemistry and drug design. The versatility of this compound has made it a valuable intermediate in the synthesis of novel therapeutic agents targeting inflammatory diseases, cancer, and infectious disorders. Current research efforts are focused on exploring its potential as a precursor for next-generation drugs with improved selectivity and reduced side effects.
In the realm of drug development, the synthesis of complex molecules often relies on multi-step organic transformations. 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid serves as a key building block in these processes, enabling chemists to construct intricate scaffolds with tailored biological properties. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have streamlined the preparation of this compound and its derivatives. These innovations have not only accelerated the discovery pipeline but also facilitated access to structurally diverse libraries for high-throughput screening.
The pharmacological evaluation of 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid has revealed intriguing interactions with various biological targets. Preclinical studies have indicated that this compound exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), which are critical mediators of cellular signaling pathways involved in physiological processes such as neurotransmission, hormone secretion, and immune responses. The presence of the 3-fluorophenyl group appears to modulate ligand-receptor interactions by influencing both hydrophobicity and electronic distribution around the binding site.
Furthermore, the cyclohexane ring contributes to the compound's solubility profile, which is an essential factor in drug formulation and delivery. By balancing hydrophobicity with polar interactions, this structural feature enhances bioavailability while minimizing potential toxicity concerns. Such characteristics make 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid an attractive candidate for further optimization into a lead compound or intermediate for larger molecular entities.
From a computational perspective, virtual screening techniques have been employed to identify novel analogs of 1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid with enhanced potency or selectivity. Machine learning models trained on experimental data have demonstrated remarkable accuracy in predicting binding affinities and pharmacokinetic properties, enabling rational design strategies for next-generation therapeutics. These computational tools are increasingly integrated into drug discovery workflows, complementing traditional experimental approaches.
The environmental impact of fluorinated compounds is another area of growing interest. While fluorine atoms enhance drug performance, their persistence in ecosystems raises concerns about long-term ecological effects. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents without compromising yield or purity standards. Sustainable practices in fluorinated chemistry are essential for ensuring responsible innovation in pharmaceuticals.
In conclusion,1-(3-fluorophenyl)methylcyclohexane-1-carboxylic acid (CAS No. 1490700-62-3) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents with tailored biological activities. Its unique combination of features—such as the 3-fluorophenylmethyl substituent and carboxylic acid functionality—makes it a versatile scaffold for medicinal chemistry applications across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action,this compound is poised to play an increasingly important role in addressing unmet medical needs through innovative drug design strategies.
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